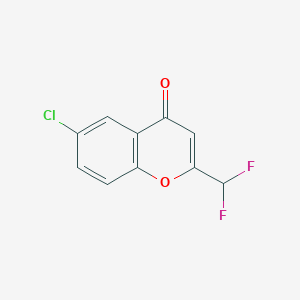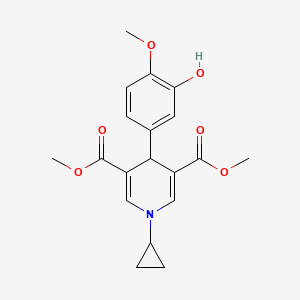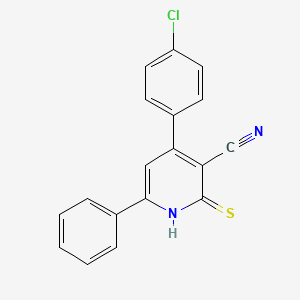![molecular formula C20H26O5 B11643194 tert-butyl [(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B11643194.png)
tert-butyl [(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TERT-BUTYL 2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a tert-butyl ester group, which can influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL 2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE typically involves the esterification of the corresponding coumarin derivative. One common method includes the reaction of 4-butyl-8-methyl-2-oxo-2H-chromen-7-ol with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or acetonitrile at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the coumarin derivative, providing a more sustainable and scalable method compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
TERT-BUTYL 2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized coumarins .
Aplicaciones Científicas De Investigación
TERT-BUTYL 2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of TERT-BUTYL 2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific biological context and the functional groups present on the compound .
Comparación Con Compuestos Similares
Similar Compounds
TERT-BUTYL (6-CHLORO-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY)ACETATE: Similar structure but with a chlorine substituent.
BUTYL (6-ETHYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY)ACETATE: Contains an ethyl group instead of a butyl group.
Uniqueness
TERT-BUTYL 2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE is unique due to its specific combination of functional groups, which can influence its reactivity and biological activity. The presence of the tert-butyl ester group can enhance its stability and modify its interaction with biological targets .
Propiedades
Fórmula molecular |
C20H26O5 |
|---|---|
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
tert-butyl 2-(4-butyl-8-methyl-2-oxochromen-7-yl)oxyacetate |
InChI |
InChI=1S/C20H26O5/c1-6-7-8-14-11-17(21)24-19-13(2)16(10-9-15(14)19)23-12-18(22)25-20(3,4)5/h9-11H,6-8,12H2,1-5H3 |
Clave InChI |
UGHBMXYSBYCYRK-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3,4-dimethylphenyl)amino]-4-oxo-N-[4-(propan-2-yl)phenyl]-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B11643111.png)
![(4-{(Z)-[3-(4-chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B11643114.png)



![1-(2,4-dichlorophenyl)-2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)ethanone](/img/structure/B11643145.png)
![Dimethyl 2-[(2-nitrobenzoyl)amino]terephthalate](/img/structure/B11643157.png)
![(4-Bromophenyl)[2-(4-methoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]methanone](/img/structure/B11643165.png)

![Methyl 6-({2-[(4-chloro-2,5-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11643176.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide](/img/structure/B11643177.png)

![4-(4-Allyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-1-(3-methyl-butoxy)-butan-2-ol](/img/structure/B11643188.png)
![2-(2-tert-butyl-4-methylphenoxy)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11643206.png)
